![molecular formula C6H7BN4O2 B13938905 (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid is a heterocyclic compound that features a boronic acid group attached to a triazolopyridine scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of more robust and scalable methods such as mechanochemical synthesis. This approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This method is advantageous due to its scalability and the ability to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The triazolopyridine core can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the triazolopyridine core.
Scientific Research Applications
B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The triazolopyridine core can interact with various biological targets, including kinases and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: This compound shares the triazolopyridine core but lacks the boronic acid group.
1,2,4-Triazolo[1,5-a]pyrimidine: Another similar compound with a different heterocyclic structure.
5-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-methylpyridin-2-amine: A derivative with additional functional groups that enhance its biological activity.
Uniqueness
The presence of the boronic acid group in B-(2-Amino[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid distinguishes it from other similar compounds. This functional group imparts unique reactivity and binding properties, making it particularly useful in the design of enzyme inhibitors and other biologically active molecules .
Properties
Molecular Formula |
C6H7BN4O2 |
|---|---|
Molecular Weight |
177.96 g/mol |
IUPAC Name |
(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C6H7BN4O2/c8-6-9-5-3-4(7(12)13)1-2-11(5)10-6/h1-3,12-13H,(H2,8,10) |
InChI Key |
VTPHDUBAJWWUHE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=NC(=NN2C=C1)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




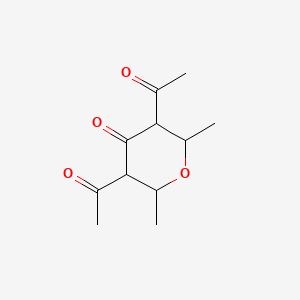
![4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)
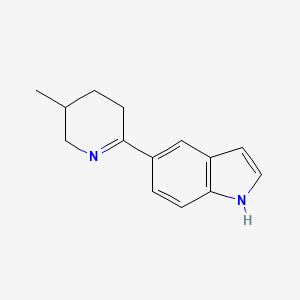
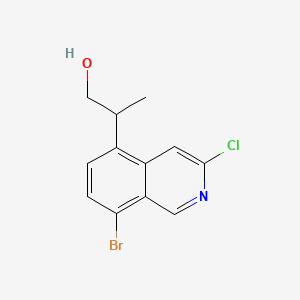
![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)
![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)
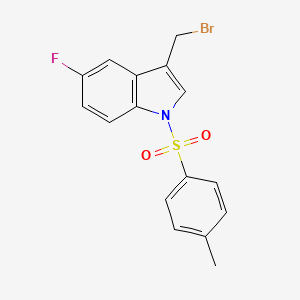
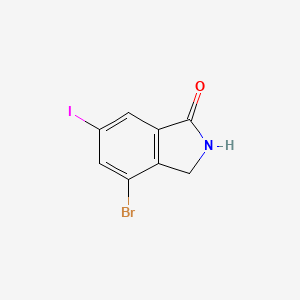

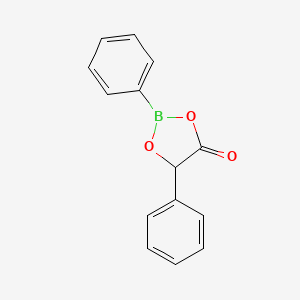
![3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide](/img/structure/B13938913.png)

